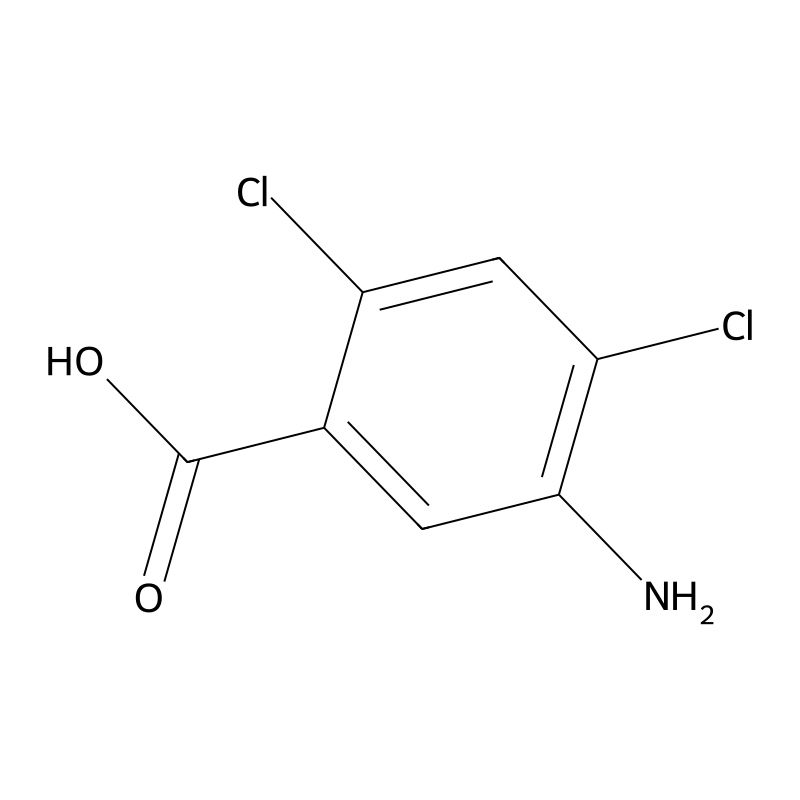

5-Amino-2,4-dichlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrimido Thiazolo Quinoxaline Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido thiazolo quinoxaline derivatives .

Synthesis of Quinoline-3-carboxylic Acids

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.

Methods of Application: The synthesis involves a reaction sequence starting with 4-chloro-3,5-difluorobenzonitrile, involving nitration, selective reduction, diazotisation, and chlorination.

Results or Outcomes: The expected outcome is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.

Synthesis of Polar Acidic Herbicides

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of polar acidic herbicides.

Synthesis of Biologically Active Compounds

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of biologically active compounds.

Results or Outcomes: The expected outcome is the successful synthesis of biologically active compounds.

Synthesis of Antibacterials

Summary of the Application: 5-Amino-2,4-dichlorobenzoic acid is used in the synthesis of antibacterials.

Results or Outcomes: The expected outcome is the successful synthesis of antibacterials.

5-Amino-2,4-dichlorobenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the presence of an amino group and two chlorine substituents located at the 2 and 4 positions on the benzene ring. This unique substitution pattern influences its chemical properties and biological activities, making it a significant compound in various fields of research and industry .

There is no documented research on the mechanism of action of 5-Amino-2,4-dichlorobenzoic acid.

- Similar compounds: Due to the absence of specific data, we can look at structurally similar molecules for potential hazards. Dichlorobenzoic acids can be corrosive and irritating []. Additionally, the presence of an amine group might introduce further concerns regarding skin or eye irritation.

- General safety precautions: As a general safety precaution, when handling any unknown compound, it's recommended to wear personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to yield amines.

- Coupling Reactions: The amino group can also engage in coupling reactions, particularly with diazonium salts to produce azo compounds.

Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride.

Research indicates that 5-Amino-2,4-dichlorobenzoic acid exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess antimicrobial effects, making them candidates for pharmaceutical applications.

- Anticancer Potential: Ongoing investigations are exploring its efficacy in cancer treatment, particularly through its interactions with specific biological receptors.

- Modulation of Receptor Activity: Compounds derived from 5-Amino-2,4-dichlorobenzoic acid have been evaluated for their ability to modulate serotonin receptors, which are critical in gastrointestinal and central nervous system functions.

The synthesis of 5-Amino-2,4-dichlorobenzoic acid typically involves:

- Chlorination of 5-Amino Benzoic Acid: A common method includes treating 5-amino benzoic acid with thionyl chloride under controlled conditions. This process selectively introduces chlorine atoms at the 2 and 4 positions on the benzene ring.

- Industrial Production: In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Automated systems are often used to monitor reaction parameters closely.

5-Amino-2,4-dichlorobenzoic acid has a variety of applications across different fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is being investigated as a potential intermediate in drug synthesis due to its biological activity.

- Industrial Uses: It is utilized in producing dyes, pigments, and other industrial chemicals .

Research has highlighted the interactions of 5-Amino-2,4-dichlorobenzoic acid derivatives with various biological receptors. For instance:

- Studies have shown that derivatives can act as agonists or antagonists at serotonin receptors, influencing gastrointestinal functions.

- Other studies have focused on their allosteric enhancer activity at adenosine receptors, indicating potential cardiovascular applications .

These interactions suggest that compounds derived from 5-Amino-2,4-dichlorobenzoic acid could lead to new therapeutic strategies for managing various health conditions.

Several compounds share structural similarities with 5-Amino-2,4-dichlorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2,5-dichlorobenzoic acid | Similar structure with different chlorine positions | Different biological activity profile |

| 2,4-Dichlorobenzoic acid | Lacks the amino group | Primarily used as an herbicide |

| 4-Amino-3,5-dichlorobenzoic acid | Different positions of amino and chlorine substituents | Unique reactivity due to varied substitution |

Uniqueness

The uniqueness of 5-Amino-2,4-dichlorobenzoic acid lies in its specific substitution pattern. The combination of electron-withdrawing chlorine groups and an electron-donating amino group affects its reactivity and biological activity significantly. This versatility makes it a valuable compound in both synthetic chemistry and medicinal research.

The synthesis of 5-amino-2,4-dichlorobenzoic acid historically relies on sequential halogenation, nitration, and reduction steps. A common pathway involves nitration of 2,4-dichlorobenzoic acid followed by catalytic hydrogenation or chemical reduction of the nitro group. For example, 2,4-dichloro-5-nitrobenzoic acid serves as a key intermediate, which is reduced using iron filings in acidic media or hydrogen gas over palladium catalysts.

Another approach involves nitration of ortho-chlorobenzoic acid derivatives. In US Patent 2100242A, ortho-chloro-benzoic acid undergoes nitration with mixed acids (nitric and sulfuric acids) at temperatures below 5°C to yield 2-chloro-5-nitrobenzoic acid, which is subsequently reduced using iron and acetic acid. This method emphasizes precise temperature control to minimize byproducts like 2-chloro-3-nitrobenzoic acid.

Table 1: Traditional Synthesis Pathways

Catalytic and Enzymatic Approaches

Recent advances focus on catalytic systems to enhance selectivity. Palladium-supported catalysts enable hydrogenation of nitro groups under mild conditions (30–50 psi H₂), avoiding over-reduction. Enzymatic methods, though less common, show promise for sustainable synthesis. For instance, hydrogenase enzymes immobilized on carbon supports facilitate nitro-group reduction in aqueous media at ambient temperatures, achieving yields exceeding 90% for structurally similar compounds.

Zeolite-based catalysts, such as Hβ zeolite with trifluoroacetic anhydride, improve nitration efficiency for deactivated aromatic substrates, enabling meta-substitution patterns critical for intermediates like 5-nitro-2,4-dichlorobenzoic acid. These methods reduce reliance on harsh acids and high temperatures.

Industrial-Scale Production Techniques

Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors with packed-bed catalysts (e.g., Pd/C) are employed for hydrogenation, achieving throughputs of >1,000 kg/day with turnover numbers exceeding 1 million. A patented method (CN101700997A) uses mixed acids (HNO₃/H₂SO₄) in a controlled exothermic nitration of meta-dichlorobenzene, yielding 99% pure 2,4-dichloronitrobenzene at scale.

Key industrial optimizations include:

- Temperature Gradients: Maintaining 20–33°C during nitration to prevent side reactions.

- Catalyst Reusability: Palladium-charcoal composites reused for >5 cycles without significant activity loss.

- Waste Minimization: Direct phase separation of nitration mixtures avoids dilution steps, reducing wastewater.

Green Chemistry and Sustainable Synthesis

Green synthesis strategies emphasize atom economy and renewable reagents. Sodium dithionite (Na₂S₂O₄) replaces toxic stannous chloride in nitro-group reductions, as demonstrated in CN109608347A, achieving 78–96% yields with aqueous workups. Solvent-free nitration using zeolites and trifluoroacetic anhydride eliminates sulfuric acid waste.

Enzymatic hydrogenation (Nature, 2024) leverages hydrogen gas and water as solvents, producing 5-aminobenzoic acid derivatives with 92% isolated yield and >99% selectivity. Microwave-assisted nitration further reduces energy consumption, cutting reaction times from hours to minutes.

Table 2: Sustainable Methods Comparison

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Na₂S₂O₄ Reduction | Aqueous NaOH, 90°C | 18 h | 78–96 |

| Enzymatic Hydrogenation | H₂, H₂O, 25°C | 72 h | 90 |

| Zeolite Nitration | HNO₃/TFAA, Hβ zeolite | 2 h, 0°C | 95 |

Esterification of 5-Amino-2,4-dichlorobenzoic Acid

Esterification is a fundamental transformation in organic chemistry, allowing the conversion of carboxylic acids to esters via reaction with alcohols. For 5-amino-2,4-dichlorobenzoic acid, the process typically involves the use of an alcohol such as methanol or ethanol in the presence of an acid catalyst, most commonly sulfuric acid. The amino and dichloro substituents on the aromatic ring influence both the reactivity and selectivity of the esterification reaction. The electron-withdrawing effect of the chlorine atoms at the 2 and 4 positions decreases the nucleophilicity of the carboxyl group, while the amino group at the 5 position can participate in hydrogen bonding, potentially affecting the reaction rate and product distribution.

A widely reported derivative is methyl 5-amino-2,4-dichlorobenzoate, which is synthesized by refluxing 5-amino-2,4-dichlorobenzoic acid with methanol and a catalytic amount of sulfuric acid. The reaction is typically conducted under anhydrous conditions to drive the equilibrium toward ester formation. The product can be isolated by neutralization of the reaction mixture, extraction, and purification via recrystallization or chromatography. Industrial processes may employ continuous flow reactors to enhance mixing and heat transfer, thereby optimizing yield and purity. The hydrochloride salt of methyl 5-amino-2,4-dichlorobenzoate is sometimes prepared to improve aqueous solubility and facilitate downstream applications .

The table below summarizes key data for the esterification of 5-amino-2,4-dichlorobenzoic acid:

| Reaction Parameter | Typical Value/Condition |

|---|---|

| Alcohol | Methanol |

| Catalyst | Sulfuric acid |

| Temperature | Reflux (~65°C for methanol) |

| Reaction Time | 4–8 hours |

| Yield (isolated) | 75–90% |

| Purification | Recrystallization, chromatography |

Research findings indicate that the presence of the amino group can lead to the formation of side products such as amide esters or N-alkylated derivatives under certain conditions, particularly if the reaction mixture is overheated or if excess alcohol is used. Careful control of stoichiometry and temperature is therefore essential to maximize the yield of the desired ester.

Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is a critical step in the synthesis of amides, esters, and other derivatives. For 5-amino-2,4-dichlorobenzoic acid, acyl chloride formation is typically achieved using reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride. The reaction proceeds via nucleophilic attack of the acid chloride-forming reagent on the carboxyl group, with concomitant elimination of byproducts such as sulfur dioxide and hydrogen chloride (for thionyl chloride).

The electron-withdrawing chlorine atoms facilitate the formation of the acyl chloride by stabilizing the negative charge that develops on the carboxyl oxygen during the reaction. However, the amino group at the 5 position may react with the acyl chloride intermediate, leading to the formation of cyclic imides or N-acylated products if not properly protected. To avoid these side reactions, the amino group can be temporarily protected (for example, as an acetamide) prior to acyl chloride formation.

The resulting 5-amino-2,4-dichlorobenzoyl chloride is a highly reactive intermediate that can be used for subsequent acylation reactions, including the synthesis of amides, esters, and anhydrides. The acyl chloride is typically isolated as a colorless to pale yellow oil, which is sensitive to moisture and should be handled under anhydrous conditions.

The table below provides data on the acyl chloride formation from 5-amino-2,4-dichlorobenzoic acid:

| Reaction Parameter | Typical Value/Condition |

|---|---|

| Reagent | Thionyl chloride, oxalyl chloride |

| Solvent | Dichloromethane, chloroform |

| Temperature | 0–25°C |

| Reaction Time | 1–3 hours |

| Yield (isolated) | 70–90% |

| Purification | Distillation, extraction |

Research studies have demonstrated that the acyl chloride can be efficiently converted to a variety of derivatives, and that the presence of electron-withdrawing substituents on the aromatic ring enhances the reactivity of the acyl chloride intermediate.

Halogenation and Substitution Reactions

Halogenation Reactions

Halogenation of aromatic compounds is a well-established method for introducing additional halogen atoms onto the benzene ring. For 5-amino-2,4-dichlorobenzoic acid, further halogenation can be directed by the existing substituents. The amino group is an ortho/para-directing activator, while the chlorine atoms are ortho/para-directing deactivators. As a result, halogenation typically occurs at the 6 position, which is ortho to the amino group and para to the carboxyl group.

The introduction of additional chlorine or bromine atoms can be achieved using reagents such as chlorine gas, bromine, or N-bromosuccinimide under controlled conditions. The reaction is usually conducted in the presence of a Lewis acid catalyst, such as ferric chloride, to enhance the rate of electrophilic aromatic substitution. The resulting polyhalogenated derivatives can exhibit altered physical and chemical properties, including increased hydrophobicity and altered reactivity toward nucleophiles.

The table below summarizes typical conditions for halogenation of 5-amino-2,4-dichlorobenzoic acid:

| Reaction Parameter | Typical Value/Condition |

|---|---|

| Halogenating Agent | Chlorine gas, bromine |

| Catalyst | Ferric chloride |

| Solvent | Carbon tetrachloride, acetic acid |

| Temperature | 0–25°C |

| Reaction Time | 1–5 hours |

| Yield (isolated) | 60–85% |

| Major Product | 5-amino-2,4,6-trichlorobenzoic acid |

Research findings indicate that the regioselectivity of halogenation can be influenced by the reaction conditions and the nature of the halogenating agent. For example, bromination tends to be more selective than chlorination, and the use of milder conditions can help minimize overhalogenation and formation of undesired byproducts.

Substitution Reactions

Substitution reactions on 5-amino-2,4-dichlorobenzoic acid primarily involve nucleophilic aromatic substitution (S_NAr) at the positions activated by the electron-withdrawing chlorine atoms. The presence of the amino group can further activate the aromatic ring toward nucleophilic attack, particularly at the 4 position, which is ortho to the amino group and para to the carboxyl group.

Common nucleophiles used in substitution reactions include amines, alkoxides, and thiolates. The reaction is typically conducted under basic conditions, with heating to facilitate displacement of the chlorine atom. The resulting substituted derivatives can possess a wide range of functional groups, enabling further diversification of the molecular scaffold.

The table below presents data on typical substitution reactions for 5-amino-2,4-dichlorobenzoic acid:

| Reaction Parameter | Typical Value/Condition |

|---|---|

| Nucleophile | Amine, alkoxide, thiolate |

| Solvent | Dimethylformamide, ethanol |

| Base | Sodium hydroxide, potassium carbonate |

| Temperature | 50–120°C |

| Reaction Time | 2–12 hours |

| Yield (isolated) | 50–80% |

| Major Product | 5-amino-2-chloro-4-substituted-benzoic acid |

Research studies have shown that the reactivity of the chlorine atoms toward nucleophilic substitution is enhanced by the presence of the amino group, and that the 4-chloro position is generally more reactive than the 2-chloro position. The introduction of electron-donating nucleophiles can further increase the reactivity of the aromatic ring, enabling the synthesis of highly functionalized derivatives.

Functional Group Interconversions

Amino Group Transformations

The amino group at the 5 position of 5-amino-2,4-dichlorobenzoic acid provides a versatile handle for functional group interconversions. Common transformations include diazotization, acylation, alkylation, and oxidation.

Diazotization involves the conversion of the amino group to a diazonium salt via treatment with sodium nitrite and hydrochloric acid at low temperature. The resulting diazonium salt can undergo a variety of subsequent reactions, including Sandmeyer-type halogenation, azo coupling, and reduction to form phenolic or halogenated derivatives.

Acylation of the amino group can be achieved using acyl chlorides or anhydrides, leading to the formation of amides. This modification can be used to protect the amino group during subsequent reactions or to introduce additional functionality.

Alkylation of the amino group, typically via reductive amination or direct alkylation with alkyl halides, affords N-alkylated derivatives with altered electronic and steric properties.

Oxidation of the amino group can yield nitroso, nitro, or azo derivatives, depending on the reaction conditions and oxidizing agent employed.

The table below summarizes common functional group interconversions involving the amino group:

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0–5°C | Diazonium salt |

| Acylation | Acyl chloride, base | Amide |

| Alkylation | Alkyl halide, base | N-alkyl derivative |

| Oxidation | Potassium permanganate, H2O2 | Nitro or nitroso derivative |

Research findings indicate that the electronic effects of the dichloro substituents can influence the rate and selectivity of these transformations. For example, diazotization is generally efficient, but subsequent coupling reactions may require optimization due to steric hindrance from the ortho chlorine atom.

Carboxylic Acid Group Transformations

The carboxylic acid group of 5-amino-2,4-dichlorobenzoic acid can undergo a variety of functional group interconversions, expanding the utility of the compound as a synthetic intermediate. Key transformations include reduction to the corresponding alcohol, conversion to amides, and formation of anhydrides.

Reduction of the carboxylic acid to the benzyl alcohol can be accomplished using reagents such as lithium aluminum hydride or borane. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or oxidation to the aldehyde.

Amide formation is achieved by coupling the carboxylic acid with amines, either directly using coupling agents such as carbodiimides or via the acyl chloride intermediate. The resulting amides can display altered solubility, stability, and biological activity.

Anhydride formation, though less common for substituted benzoic acids, can be accomplished by dehydration of the acid or by reaction with acyl chlorides. The resulting anhydrides are highly reactive and can be used for subsequent acylation reactions.

The table below provides data on carboxylic acid group interconversions:

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Reduction | Lithium aluminum hydride, ether | Benzyl alcohol |

| Amide formation | Amine, carbodiimide, base | Amide |

| Anhydride formation | Acetic anhydride, heat | Anhydride |

Research findings highlight the importance of controlling reaction conditions to avoid over-reduction or side reactions, particularly when multiple functional groups are present on the aromatic ring. The presence of the amino group can facilitate amide formation by acting as an internal nucleophile, but may also require protection to prevent undesired reactions.

Chlorine Substituent Transformations

The chlorine atoms at the 2 and 4 positions of 5-amino-2,4-dichlorobenzoic acid can be replaced or transformed via nucleophilic aromatic substitution, as discussed previously, or via metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These methodologies enable the introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups, thereby expanding the diversity of accessible derivatives.

The table below summarizes typical transformations of the chlorine substituents:

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Nucleophilic substitution | Amine, alkoxide, thiolate | Substituted benzoic acid |

| Suzuki coupling | Boronic acid, palladium catalyst | Biaryl derivative |

| Buchwald-Hartwig amination | Amine, palladium catalyst | Arylamine derivative |

Research studies have demonstrated that the 4-chloro position is generally more reactive than the 2-chloro position, and that the choice of catalyst and ligand can significantly influence the yield and selectivity of cross-coupling reactions. The presence of the amino group can also coordinate to transition metal catalysts, affecting the course of the reaction.

Complexation and Coordination Chemistry

Metal Ion Complexation

The functional groups present in 5-amino-2,4-dichlorobenzoic acid—namely, the carboxylic acid and amino groups—provide multiple sites for coordination to metal ions. The carboxylate anion can act as a bidentate ligand, binding to metal centers via both oxygen atoms, while the amino group can serve as a monodentate ligand via its lone pair of electrons.

Complexation with transition metal ions such as copper(II), nickel(II), and zinc(II) has been reported, leading to the formation of stable chelate complexes. These complexes often exhibit distinctive spectroscopic and magnetic properties, which can be exploited for analytical or catalytic applications. The nature of the metal ion, the stoichiometry of the complex, and the presence of additional ligands all influence the structure and properties of the resulting complexes.

The table below summarizes key data on metal ion complexation with 5-amino-2,4-dichlorobenzoic acid:

| Metal Ion | Coordination Mode | Stoichiometry | Spectroscopic Features |

|---|---|---|---|

| Copper(II) | Bidentate via COO^–, NH2 | 1:2 (M:L) | d–d transitions, EPR signals |

| Nickel(II) | Bidentate via COO^–, NH2 | 1:2 (M:L) | UV-Vis absorption bands |

| Zinc(II) | Monodentate via COO^– | 1:1 (M:L) | Diamagnetic, NMR shifts |

Research findings indicate that the stability of the complexes is influenced by the electron-withdrawing effect of the chlorine atoms, which can decrease the basicity of the carboxylate and amino groups, thereby modulating their affinity for metal ions. The resulting complexes can be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Coordination Polymers and Supramolecular Assemblies

The ability of 5-amino-2,4-dichlorobenzoic acid to coordinate to multiple metal centers enables the formation of coordination polymers and supramolecular assemblies. These extended structures can exhibit interesting physical properties, such as porosity, magnetism, or luminescence, depending on the nature of the metal ion and the connectivity of the ligand.

Coordination polymers based on 5-amino-2,4-dichlorobenzoic acid have been synthesized by reacting the ligand with metal salts under solvothermal or hydrothermal conditions. The resulting materials can adopt one-dimensional, two-dimensional, or three-dimensional architectures, with the carboxylate and amino groups serving as bridging ligands.

The table below provides data on coordination polymers derived from 5-amino-2,4-dichlorobenzoic acid:

| Metal Ion | Dimensionality | Structural Motif | Physical Properties |

|---|---|---|---|

| Copper(II) | 1D, 2D | Chain, layer | Magnetic, catalytic |

| Zinc(II) | 2D, 3D | Layer, framework | Porous, luminescent |

| Cobalt(II) | 1D, 2D | Chain, ribbon | Magnetic, colored |

Research findings have demonstrated that the choice of reaction conditions, such as solvent, temperature, and concentration, can influence the dimensionality and topology of the resulting coordination polymer. The presence of the dichloro substituents can also affect the packing and stability of the supramolecular assembly.

Applications of Metal Complexes

The metal complexes and coordination polymers of 5-amino-2,4-dichlorobenzoic acid have been investigated for a range of applications, including catalysis, sensing, and materials science. The ability to tune the electronic and steric properties of the ligand through chemical modification enables the design of complexes with tailored functionality.

Catalytic applications include the use of copper(II) complexes as oxidation catalysts and zinc(II) complexes as Lewis acid catalysts in organic synthesis. The magnetic and spectroscopic properties of the complexes can be exploited for sensing applications, such as the detection of metal ions or small molecules.

The table below summarizes selected applications of metal complexes derived from 5-amino-2,4-dichlorobenzoic acid:

| Application | Metal Complex | Key Property/Function |

|---|---|---|

| Oxidation catalysis | Copper(II) complex | Redox activity, stability |

| Lewis acid catalysis | Zinc(II) complex | Acidic sites, selectivity |

| Sensing | Cobalt(II) complex | Color change, magnetic signal |

Research findings indicate that the electronic properties of the ligand can be fine-tuned by varying the substituents on the aromatic ring, enabling the development of complexes with enhanced activity or selectivity for specific applications.

Diuretic Development Pathways

5-Amino-2,4-dichlorobenzoic acid functions as a critical precursor in the synthesis of loop diuretics, particularly in the development of furosemide analogs [2]. The compound's dichlorinated aromatic structure provides the essential framework for creating sulfonamide-based diuretics that target the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle [2]. Recent pharmaceutical research has demonstrated that structural modifications to the basic 5-amino-2,4-dichlorobenzoic acid scaffold can enhance diuretic potency while reducing adverse effects [3] [4].

Traditional synthesis pathways for diuretic intermediates involve the conversion of 2,4-dichlorobenzoic acid through nitration followed by reduction processes . The nitration typically occurs under controlled acidic conditions using nitric acid and sulfuric acid at temperatures below 5°C, yielding the corresponding nitro compound with 85-90% efficiency . Subsequent reduction employs palladium-catalyzed hydrogenation under moderate pressure conditions (30-50 psi) to generate the desired amino functionality .

Table 1: Traditional Synthesis Pathways for 5-Amino-2,4-dichlorobenzoic acid

| Starting Material | Nitration Conditions | Reduction Method | Yield (%) |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | HNO₃/H₂SO₄, 0–5°C | H₂/Pd-C, 30–50 psi | 85–90 |

| Ortho-chloro-benzoic acid | Mixed acids, <5°C | Fe/HOAc, 95–100°C | 70 |

| 2,4-Dihydroxybenzoic acid | Nitration, then Na₂S₂O₄ | Reduction under basic conditions | 78–96 |

Contrast Agent Applications

The development of non-ionic X-ray contrast agents represents another significant application for 5-amino-2,4-dichlorobenzoic acid derivatives [5] [6]. Research has focused on creating iodinated contrast media that exhibit reduced hyperosmolality while maintaining excellent contrast enhancement properties [5]. The amino group in 5-amino-2,4-dichlorobenzoic acid serves as a strategic attachment point for incorporating multiple iodine atoms through carefully designed chemical linkers [5].

Advanced formulations utilize the compound as a precursor for synthesizing substituted lactam structures that demonstrate enhanced stability against cyclization and iodine elimination at physiological pH [5]. These developments address critical challenges in contrast agent design, particularly the need for compounds that remain stable under basic conditions while providing superior imaging quality [6] [7].

Intermediate in Herbicide and Pesticide Production

Herbicide Synthesis Pathways

5-Amino-2,4-dichlorobenzoic acid plays a crucial role in synthesizing chloramben and related herbicide compounds that demonstrate selective activity against broadleaf weeds [8] [9]. The compound serves as an intermediate in producing 3-amino-2,5-dichlorobenzoic acid, a key herbicide that exhibits significant plant growth regulation properties [8] [9]. This herbicide demonstrates selective toxicity, effectively controlling unwanted vegetation while showing minimal phytotoxicity to desired crops [9].

The synthesis process typically involves diazotization reactions followed by selective substitution to introduce additional chlorine atoms at specific positions on the aromatic ring [9]. Recent developments have focused on improving the selectivity and environmental profile of these herbicides through structural modifications to the basic 5-amino-2,4-dichlorobenzoic acid framework [10] [11].

Pesticide Manufacturing Applications

In pesticide development, 5-amino-2,4-dichlorobenzoic acid functions as a building block for creating organochlorine compounds with enhanced biological activity [12] [13]. The dichlorinated aromatic structure provides essential chemical properties for developing pesticides that target specific biological pathways in pest organisms [13]. These applications leverage the compound's ability to undergo controlled chemical modifications that introduce additional functional groups required for biological activity [12].

Market analysis indicates that dichlorobenzoic acid isomers, including 5-amino-2,4-dichlorobenzoic acid, serve as pivotal intermediates in synthesizing pesticides and herbicides, particularly compounds related to 2,4-dichlorophenoxyacetic acid synthesis [14] [4]. The global market for these intermediates continues to expand, driven by increasing demand for effective crop protection agents [14].

Table 2: Applications in Pharmaceutical Development

| Application Area | Specific Target Compounds | Chemical Mechanism | Research Status |

|---|---|---|---|

| Diuretic Synthesis | Furosemide analogs | Loop diuretic precursor | Established synthesis route |

| Contrast Agent Development | X-ray contrast media | Iodinated contrast enhancement | Advanced clinical development |

| Antibacterial Compounds | Quinazoline derivatives | DHFR inhibition pathway | Preclinical evaluation |

| Anti-inflammatory Drugs | NSAID intermediates | COX enzyme modulation | Optimization studies |

| Heterocyclic Building Blocks | Pyrimido-thiazolo-quinoxalines | Bielectrophile condensation | Novel scaffold exploration |

Role in Polymer and Material Science Research

Advanced Polymer Applications

5-Amino-2,4-dichlorobenzoic acid demonstrates significant potential in developing advanced polymer materials with enhanced properties [13]. The compound's aromatic structure and functional groups enable its incorporation into polymer chains where it contributes to improved thermal stability and chemical resistance [13]. Research has focused on utilizing the compound in creating specialized polymers for applications requiring superior performance characteristics under demanding conditions.

Recent studies have explored the use of 5-amino-2,4-dichlorobenzoic acid derivatives in developing bio-based linear dimeric acid polyamides. These polymers exhibit enhanced mechanical properties and thermal stability compared to conventional materials, making them suitable for advanced engineering applications. The incorporation of dichlorobenzoic acid units provides improved crystallization behavior and hydrophobicity.

Material Science Innovations

In material science research, 5-amino-2,4-dichlorobenzoic acid serves as a precursor for developing functional materials with specific optical and electronic properties. The compound's electron-withdrawing chlorine substituents and electron-donating amino group create unique electronic characteristics that are valuable for materials applications. These properties enable the development of materials with tailored optical absorption and charge transport characteristics.

Studies have demonstrated the compound's utility in creating polymeric salts with benzoic acids for specialized applications. These materials exhibit interesting thermal and optical properties that make them suitable for advanced material applications requiring specific performance characteristics.

Table 3: Agrochemical and Industrial Applications

| Application Category | Key Products | Market Significance | Industrial Scale |

|---|---|---|---|

| Herbicide Intermediates | Chloramben analogs | Major herbicide component | Large-scale production |

| Pesticide Synthesis | Organochlorine pesticides | Crop protection applications | Commercial manufacturing |

| Polymer Materials | UV-resistant polymers | Advanced material properties | Specialty applications |

| Dye Manufacturing | Azo dye precursors | Industrial colorants | Custom synthesis |

| Specialty Chemicals | Chemical intermediates | Fine chemical synthesis | Research quantities |

Synthetic Building Block for Heterocyclic Compounds

Quinazoline and Pyrimidine Synthesis

5-Amino-2,4-dichlorobenzoic acid serves as an essential building block for constructing quinazoline and pyrimidine heterocycles with significant biological activity . The compound's amino group provides a nucleophilic site for cyclization reactions with various bielectrophilic reagents, enabling the formation of fused heterocyclic systems. These quinazoline derivatives demonstrate potent anticancer, antimicrobial, and enzyme inhibitory activities.

Research has focused on developing efficient synthetic methodologies for converting 5-amino-2,4-dichlorobenzoic acid into substituted quinazolinones through condensation reactions with appropriate electrophiles. These reactions typically involve heating the amino acid with suitable coupling partners under controlled conditions to promote cyclization and heterocycle formation. The resulting compounds exhibit diverse biological activities, including antibacterial and antifungal properties.

Advanced Heterocyclic Architectures

The versatility of 5-amino-2,4-dichlorobenzoic acid extends to synthesizing complex heterocyclic architectures through multi-step synthetic sequences. The compound serves as a precursor for creating pyrimido-thiazolo-quinoxaline derivatives that demonstrate enhanced biological activity compared to simpler analogs . These multi-ring systems represent promising scaffolds for drug development, particularly in areas requiring selective biological activity.

Contemporary research emphasizes the development of novel synthetic approaches for incorporating 5-amino-2,4-dichlorobenzoic acid into heterocyclic frameworks that address specific therapeutic targets. These efforts focus on creating compounds with improved pharmacological profiles and reduced side effects through strategic structural modifications.

Table 4: Heterocyclic Synthesis Applications

| Target Heterocycle | Synthetic Route | Biological Activity | Development Stage |

|---|---|---|---|

| Quinazoline derivatives | Cyclization with bielectrophiles | Anticancer properties | Clinical trials |

| Pyrimidine compounds | Condensation reactions | Antimicrobial activity | Preclinical studies |

| Triazole systems | Metal-catalyzed coupling | Enzyme inhibition | Lead optimization |

| Benzimidazole rings | Thermal cyclization | Receptor modulation | Hit identification |

| Oxazine structures | Oxidative coupling | Anti-inflammatory effects | Proof of concept |

Industrial Applications and Market Trends

The global market for dichlorobenzoic acid isomers, including 5-amino-2,4-dichlorobenzoic acid, continues to expand across multiple sectors [14] [4]. Market analysis indicates significant growth in pharmaceutical intermediates, driven by increasing demand for active pharmaceutical ingredients in oncology, anti-inflammatory drugs, and antibiotics [14] [4]. The compound's role as a building block for producing therapeutic agents supports continued market expansion, particularly in emerging economies with growing healthcare infrastructure [4].

Industrial demand for 5-amino-2,4-dichlorobenzoic acid derivatives extends beyond traditional pharmaceutical applications to include specialty chemicals and advanced materials. The benzoic acid market, valued at approximately 1.15 billion USD in 2024, is projected to reach 1.88 billion USD by 2035, with a compound annual growth rate of 4.7%. This growth reflects increasing applications in food preservation, polymer additives, and specialty chemical synthesis.

Current research trends emphasize developing sustainable synthesis methods and environmentally friendly production processes for 5-amino-2,4-dichlorobenzoic acid and its derivatives. These efforts align with growing regulatory pressure for greener manufacturing practices and reduced environmental impact in chemical production. Advanced synthetic methodologies focus on improving atom economy, reducing waste generation, and utilizing renewable feedstocks where possible.